molecular formula C16H13BrN4O2 B7434250 Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate

Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate

Cat. No. B7434250
M. Wt: 373.20 g/mol
InChI Key: QAOBNMILRFGAFX-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is a member of the pyrido[3,4-d]pyrimidine family, which has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and protein kinase C. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and decrease the expression of certain genes involved in cancer cell proliferation. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, it has been shown to exhibit relatively low toxicity in animal models, making it a promising candidate for further study.
However, one limitation of using this compound in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are a number of future directions for research on Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate. One potential direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate can be synthesized through a multistep process involving the reaction of 3-bromo-4-nitrobenzoic acid with pyrido[3,4-d]pyrimidin-4-amine. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then reduced with sodium borohydride to yield the desired compound.

Scientific Research Applications

Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate has been used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2/c1-23-16(22)10-2-3-11(13(17)6-10)7-19-15-12-4-5-18-8-14(12)20-9-21-15/h2-6,8-9H,7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOBNMILRFGAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CNC2=NC=NC3=C2C=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-4-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]benzoate

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